molecular formula C8H9ClN2O2 B15294430 Methyl 4-(aminomethyl)-6-chloropyridine-2-carboxylate

Methyl 4-(aminomethyl)-6-chloropyridine-2-carboxylate

Cat. No.: B15294430
M. Wt: 200.62 g/mol
InChI Key: VIZDAGNLOCFXDL-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-6-chloropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methyl ester group, an aminomethyl group, and a chlorine atom attached to the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-6-chloropyridine-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as thionyl chloride for chlorination, formaldehyde and ammonia for the aminomethylation, and methanol with an acid catalyst for esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-6-chloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while substitution of the chlorine atom can result in various substituted pyridine derivatives .

Scientific Research Applications

Methyl 4-(aminomethyl)-6-chloropyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-6-chloropyridine-2-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors that regulate cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(aminomethyl)-6-chloropyridine-2-carboxylate is unique due to the specific combination of functional groups attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 4-(aminomethyl)-6-chloropyridine-2-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)6-2-5(4-10)3-7(9)11-6/h2-3H,4,10H2,1H3

InChI Key

VIZDAGNLOCFXDL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)CN)Cl

Origin of Product

United States

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